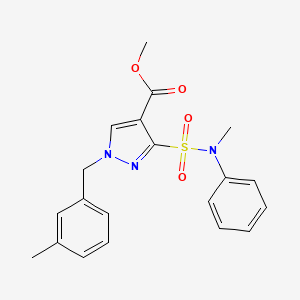
methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring substituted with various functional groups. Its chemical structure includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Sulfamoyl Group : Contributing to its pharmacological properties.
- Carboxylate Group : Enhancing solubility and bioavailability.
The molecular formula is C18H22N4O3S, with a molecular weight of approximately 378.5 g/mol.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. This activity has been documented in various studies:
- In vitro studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A study on related sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application for treating bacterial infections.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In a study involving pyrazole derivatives, one compound exhibited a significant reduction in tumor size in xenograft models, indicating potential for further development as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Metabolism | Hepatic (via cytochrome P450) |
| Excretion | Renal |
Toxicological Profile
While exploring the biological activity, it is crucial to assess the safety profile:
- Acute Toxicity : Studies suggest low acute toxicity levels in animal models.
- Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects.
Propriétés
IUPAC Name |
methyl 1-[(3-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-8-7-9-16(12-15)13-23-14-18(20(24)27-3)19(21-23)28(25,26)22(2)17-10-5-4-6-11-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFSYQJSBXUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













